5-Methylsulfonyl-1,2,4-thiadiazole
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Overview
Description
5-Methylsulfonyl-1,2,4-thiadiazole is a heterocyclic compound that contains a five-membered ring with one sulfur atom, two nitrogen atoms, and a methylsulfonyl group attached to the ring. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylsulfonyl-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a thiosemicarbazide derivative with a sulfonyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methylsulfonyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted thiadiazoles .
Scientific Research Applications
5-Methylsulfonyl-1,2,4-thiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylsulfonyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole: This compound has similar structural features but includes a trifluoromethyl group, which can enhance its biological activity.
1,3,4-Oxadiazole Derivatives: These compounds share a similar heterocyclic structure but with different heteroatoms, leading to variations in their chemical and biological properties.
Uniqueness
5-Methylsulfonyl-1,2,4-thiadiazole is unique due to its specific combination of sulfur and nitrogen atoms in the ring, along with the methylsulfonyl group. This unique structure contributes to its distinct chemical reactivity and broad spectrum of biological activities .
Properties
Molecular Formula |
C3H4N2O2S2 |
---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
5-methylsulfonyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C3H4N2O2S2/c1-9(6,7)3-4-2-5-8-3/h2H,1H3 |
InChI Key |
OHAJTWKMCHGTOM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=NS1 |
Origin of Product |
United States |
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